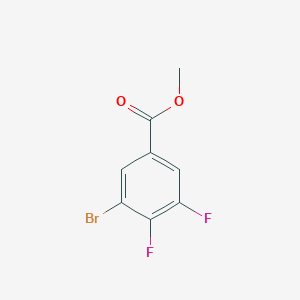

Methyl 3-bromo-4,5-difluorobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-4,5-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDMXMSNYYICQEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50729416 | |

| Record name | Methyl 3-bromo-4,5-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50729416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1244642-70-3 | |

| Record name | Benzoic acid, 3-bromo-4,5-difluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1244642-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-bromo-4,5-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50729416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-bromo-4,5-difluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-bromo-4,5-difluorobenzoate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Moieties in Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a drug candidate's metabolic stability, binding affinity, and lipophilicity. Within this context, polysubstituted benzene rings serve as versatile platforms for the construction of complex bioactive molecules. Methyl 3-bromo-4,5-difluorobenzoate, a seemingly simple aromatic ester, has emerged as a critical building block, particularly in the synthesis of targeted protein degraders and other advanced therapeutics. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and cutting-edge applications.

Core Compound Overview: this compound

CAS Number: 1244642-70-3[1]

Molecular Formula: C₈H₅BrF₂O₂[1]

Molecular Weight: 251.02 g/mol [1]

This compound is a trifunctionalized benzene derivative, featuring a methyl ester, a bromine atom, and two fluorine atoms. This specific arrangement of substituents provides a unique combination of reactivity and physicochemical properties that are highly advantageous in medicinal chemistry. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of further molecular complexity. The two fluorine atoms, positioned ortho and meta to the bromine, significantly influence the electronic nature of the aromatic ring, often enhancing binding interactions with target proteins and improving metabolic stability by blocking potential sites of oxidation. The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, providing a convenient attachment point for linkers or other functional moieties.

| Property | Value | Source |

| CAS Number | 1244642-70-3 | [1] |

| Molecular Formula | C₈H₅BrF₂O₂ | [1] |

| Molecular Weight | 251.02 g/mol | [1] |

| Appearance | White to off-white solid | Typical for similar compounds |

| Purity | ≥97% | [1] |

| Storage | Room temperature, in a dry, dark place | [1] |

Synthesis and Chemical Reactivity

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound via esterification.

Exemplary Experimental Protocol: Esterification of 3-bromo-4,5-difluorobenzoic acid

This protocol is based on standard esterification procedures and should be optimized for specific laboratory conditions.

-

To a solution of 3-bromo-4,5-difluorobenzoic acid (1.0 eq) in methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) or a stoichiometric amount of thionyl chloride (1.1-1.5 eq) dropwise at 0 °C. The use of thionyl chloride is often preferred for its ability to drive the reaction to completion by producing gaseous byproducts.

-

The reaction mixture is then heated to reflux (typically 65-70 °C) and stirred for 2-16 hours. Progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and the excess methanol is removed under reduced pressure.

-

The residue is then dissolved in a water-immiscible organic solvent, such as ethyl acetate, and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.

-

Purification of the crude product can be achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Spectroscopic Characterization

While experimentally obtained spectra for this compound are not widely published, the expected spectroscopic data can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (-OCH₃) at approximately 3.9 ppm. The two aromatic protons will appear as doublets of doublets in the range of 7.5-8.0 ppm, with coupling constants influenced by the adjacent fluorine and bromine atoms.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the methyl carbon around 52 ppm and a carbonyl carbon signal around 164 ppm. The six aromatic carbons will appear in the region of 110-140 ppm, with their chemical shifts and multiplicities determined by the C-F and C-Br couplings.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration for the ester at approximately 1720-1740 cm⁻¹. C-F stretching vibrations will be observed in the 1100-1300 cm⁻¹ region, and C-Br stretching will appear at lower wavenumbers.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.

Applications in Drug Discovery: A Key Building Block for PROTACs

The primary application of this compound in modern drug discovery is as a key building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Role in PROTAC Design and Synthesis

Caption: The role of this compound in a typical PROTAC synthesis workflow.

This compound serves as a versatile scaffold for the "warhead" portion of the PROTAC, which is responsible for binding to the protein of interest. The bromine atom allows for the facile introduction of various functionalities through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This enables the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. The difluoro substitution pattern can enhance the binding affinity of the warhead for the target protein and improve its metabolic stability, leading to a more potent and durable biological effect.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not universally available, the following guidelines are based on data for structurally similar compounds:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek medical attention if symptoms persist.

-

Conclusion

This compound is a valuable and versatile building block in the toolbox of the modern medicinal chemist. Its unique combination of functional handles and the strategic placement of fluorine atoms make it an ideal starting material for the synthesis of complex and highly functionalized molecules, most notably in the rapidly advancing field of targeted protein degradation. As the quest for novel therapeutics continues, the demand for such well-designed and strategically functionalized building blocks will undoubtedly grow, further solidifying the importance of compounds like this compound in the future of drug discovery.

References

-

PubChem. (n.d.). Methyl 3-bromo-4-fluorobenzoate. Retrieved from [Link]

-

Nature Communications. (2023). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid.

-

PubMed. (2023). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Retrieved from [Link]

-

CP Lab Chemicals. (n.d.). Methyl 3-bromo-4, 5-difluorobenzoate, min 97%, 1 gram. Retrieved from [Link]

-

ChemRxiv. (n.d.). PROTACs, METTL3, METTL14, CRBN, degradation, m6A-RNA, AML, prostate cancer. Retrieved from [Link]

- Google Patents. (n.d.). METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.

-

PubChemLite. (n.d.). This compound (C8H5BrF2O2). Retrieved from [Link]

- Google Patents. (n.d.). Preparation of 3-bromo-4-fluoro-benzoic acid.

-

PubMed Central. (n.d.). Are we ready to design oral PROTACs®?. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Bromo-4-fluorobenzotrifluoride - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

MDPI. (n.d.). Production of Sustainable Biochemicals by Means of Esterification Reaction and Heterogeneous Acid Catalysts. Retrieved from [Link]

-

NIST. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to Methyl 3-bromo-4,5-difluorobenzoate (CAS: 1244642-70-3)

Abstract

This technical guide provides an in-depth analysis of Methyl 3-bromo-4,5-difluorobenzoate, a halogenated aromatic ester of significant interest to the scientific community. The primary focus of this document is the precise determination and experimental verification of its molecular weight. We will further explore its physicochemical properties, outline a robust synthetic protocol, and detail a comprehensive workflow for its analytical characterization. This guide is intended for researchers, chemists, and drug development professionals who utilize such building blocks for creating complex molecular architectures, particularly in the realm of medicinal chemistry and targeted protein degradation. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: Strategic Importance in Modern Chemistry

This compound is a substituted benzene derivative that has emerged as a valuable and versatile building block in organic synthesis. Its strategic importance is derived from the unique combination of reactive sites and modulating functional groups on its aromatic core. The presence of a bromine atom provides a handle for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the facile introduction of molecular complexity. Concurrently, the two fluorine atoms significantly influence the molecule's electronic properties, pKa, and lipophilicity. This modulation is a key strategy in modern drug design to enhance metabolic stability, membrane permeability, and binding affinity of a final drug candidate.

Notably, this compound is classified as a "Protein Degrader Building Block," indicating its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other novel therapeutic modalities.[1] Its carefully orchestrated functionality makes it an indispensable tool for medicinal chemists aiming to accelerate the drug discovery pipeline.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its successful application in research and development. The key identifiers and characteristics of this compound are summarized below.

Summary of Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅BrF₂O₂ | [1][2] |

| Molecular Weight | 251.02 g/mol | [1][3] |

| 251.03 g/mol | [2][4] | |

| CAS Number | 1244642-70-3 | [1][2][4][5] |

| Purity (Typical) | ≥97% | [1] |

| Physical Form | Solid | - |

| Recommended Storage | Room Temperature or -20°C | [1][2][4] |

Note on Molecular Weight Discrepancy: The minor variation between 251.02 and 251.03 g/mol is attributable to rounding differences based on the atomic weights used for the calculation. For most laboratory purposes, either value is acceptable.

Molecular Weight: Calculation and Rationale

The molecular weight is a fundamental property derived directly from the molecular formula, C₈H₅BrF₂O₂. The calculation is based on the sum of the atomic weights of the constituent atoms.

-

Carbon (C): 8 atoms × 12.011 u = 96.088 u

-

Hydrogen (H): 5 atoms × 1.008 u = 5.040 u

-

Bromine (Br): 1 atom × 79.904 u = 79.904 u

-

Fluorine (F): 2 atoms × 18.998 u = 37.996 u

-

Oxygen (O): 2 atoms × 15.999 u = 31.998 u

-

Total Molecular Weight: 96.088 + 5.040 + 79.904 + 37.996 + 31.998 = 251.026 u

This calculated value, rounded to two decimal places, is 251.03 g/mol . This value is what would be used for calculating molar equivalents in a reaction. The experimental verification of this mass is paramount and is achieved primarily through mass spectrometry, as detailed in Section 4.

Synthesis and Purification Workflow

The most direct and common route to this compound is the acid-catalyzed esterification of its corresponding carboxylic acid precursor, 3-bromo-4,5-difluorobenzoic acid. This method, a variant of the classic Fischer esterification, is reliable and high-yielding.

Protocol 3.1: Synthesis of this compound

This protocol is adapted from standard esterification procedures for similar halogenated benzoic acids.[6]

-

Reaction Setup: To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4,5-difluorobenzoic acid (e.g., 5.0 g, 1 eq).

-

Solvent and Reagent Addition: Add anhydrous methanol (50 mL) to the flask. Stir the suspension until the acid is fully dissolved.

-

Catalyst Introduction: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.5 mL) or an excess of a milder acetyl chloride[6] to the solution.

-

Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the methanol.

-

-

Reaction: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the mixture to room temperature. Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Protocol 3.2: Purification by Silica Gel Chromatography

The crude product obtained from the synthesis is purified to remove unreacted starting material and byproducts.

-

Column Preparation: Prepare a silica gel column using a gradient of ethyl acetate in hexanes as the mobile phase.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) and adsorb it onto a small amount of silica gel. Load this dry silica onto the top of the column.

-

Elution: Begin elution with a low polarity solvent mixture (e.g., 2% ethyl acetate in hexanes) and gradually increase the polarity. Collect fractions and analyze by TLC.

-

Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.

Visualization: Synthesis & Purification Workflow

Caption: Workflow for the synthesis and purification of the target compound.

Analytical Characterization and Quality Control

A multi-technique approach is essential for the unambiguous confirmation of the structure, purity, and molecular weight of the synthesized compound. This self-validating system ensures that the material meets the stringent quality standards required for subsequent applications.

Mass Spectrometry (MS): Direct Molecular Weight Confirmation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound.[7]

-

Principle: The molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z).

-

Expected Result: For this compound, the mass spectrum should show a molecular ion peak [M]⁺ corresponding to its molecular weight. A key feature to look for is the characteristic isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are nearly equal in abundance. Therefore, the mass spectrum will exhibit two peaks of almost equal intensity separated by 2 m/z units (e.g., at m/z ≈ 250 and 252 for the isotopic cluster of the parent ion). This pattern is a powerful diagnostic tool that confirms the presence of a single bromine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy provides detailed information about the atomic arrangement and chemical environment within the molecule, serving as the primary method for structural confirmation.[7]

-

¹H NMR: This technique probes the hydrogen atoms. For this molecule, one would expect to see a singlet for the methyl (-OCH₃) protons around 3.9 ppm and complex multiplets for the two aromatic protons.

-

¹³C NMR: This provides information on the carbon skeleton, showing distinct signals for the methyl carbon, the ester carbonyl carbon, and the eight aromatic carbons.

-

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial tool. It will show two distinct signals for the two non-equivalent fluorine atoms, with coupling patterns that can help confirm their positions on the aromatic ring.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is the standard method for determining the purity of a non-volatile organic compound.[7]

-

Principle: The compound is passed through a column packed with a stationary phase. Its interaction with this phase causes it to separate from impurities.

-

Method: A reversed-phase C18 column is typically used with a mobile phase gradient of acetonitrile and water. A UV detector is used to monitor the eluent.

-

Result: A pure sample will show a single major peak in the chromatogram. The area of this peak, as a percentage of the total area of all peaks, is used to quantify the purity (e.g., >97%).

Visualization: Analytical QC Workflow

Caption: A logical workflow for the quality control of a new batch.

Applications in Research and Drug Development

The true value of this compound lies in its application as a versatile synthetic intermediate.

-

Protein Degraders: As a building block for protein degraders, it can be incorporated into PROTACs. A PROTAC is a heterobifunctional molecule that typically consists of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker. This compound can serve as a core scaffold or be elaborated into one of these components.

-

Medicinal Chemistry: The bromine atom is a key functional group for introducing diversity via metal-catalyzed cross-coupling reactions. This allows chemists to rapidly generate libraries of related compounds for structure-activity relationship (SAR) studies. The difluoro substitution pattern is often used to block metabolic hotspots or to fine-tune the electronic nature of the ring system, impacting binding interactions.[8]

-

Agrochemicals and Materials Science: Similar to its use in pharmaceuticals, this compound can be a precursor for novel agrochemicals and functional organic materials where the unique properties imparted by the halogens are desirable.[9]

Visualization: Role as a PROTAC Building Block

Caption: Conceptual role of the compound in constructing a PROTAC.

Conclusion

This compound is more than just a chemical with a defined molecular weight of 251.03 g/mol . It is a strategically designed synthetic tool for chemists in the pharmaceutical and materials science industries. Its value is unlocked through a rigorous understanding of its properties, a robust approach to its synthesis, and a comprehensive analytical characterization to ensure its quality. This guide has provided the foundational knowledge and practical protocols necessary for researchers to confidently utilize this powerful building block in their pursuit of scientific innovation.

References

-

This compound . BOJNSCI. [Link]

-

3-Bromo-4-fluorobenzoic Acid: A Key Building Block for PTP-MEG2 Inhibitor Synthesis . Pharmaffiliates. [Link]

-

Methyl 3-Bromo-4-fluorobenzoate: A Versatile Building Block in Organic Synthesis . Pharmaffiliates. [Link]

-

Characterization and Identification in Organic Chemistry through Analytical Techniques . Research and Reviews: Journal of Medicinal and Organic Chemistry. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. usbio.net [usbio.net]

- 3. chemscene.com [chemscene.com]

- 4. 1244642-70-3|this compound|BLD Pharm [bldpharm.com]

- 5. This compound [bojnsci.com]

- 6. 3-BROMO-4-FLUORO-BENZOIC ACID METHYL ESTER | 82702-31-6 [chemicalbook.com]

- 7. rroij.com [rroij.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to Methyl 3-bromo-4,5-difluorobenzoate: A Key Building Block in Modern Drug Discovery

Introduction

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating a compound's metabolic stability, lipophilicity, and binding affinity. Within this context, polysubstituted aromatic rings serve as crucial building blocks for the synthesis of complex therapeutic agents. Methyl 3-bromo-4,5-difluorobenzoate has emerged as a valuable intermediate, particularly in the construction of molecules for targeted protein degradation.[1][2] Its unique arrangement of substituents—a bromine atom for versatile cross-coupling reactions and two fluorine atoms to influence the electronic properties of the benzene ring—makes it a highly sought-after component in the synthesis of novel chemical entities.

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a particular focus on its relevance to researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a halogenated aromatic ester. The strategic placement of the bromine atom at the 3-position and the fluorine atoms at the 4- and 5-positions creates a unique electronic and steric environment that is instrumental in its synthetic utility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1244642-70-3 | [1][3] |

| Molecular Formula | C₈H₅BrF₂O₂ | [1][3] |

| Molecular Weight | 251.02 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Purity | Typically ≥97% | [1] |

| Storage | Room temperature, in a cool, dry place | [1] |

Spectroscopic Characterization

While publicly available spectra for this compound are limited, the expected spectroscopic data can be inferred from the analysis of similar structures. Commercial suppliers confirm the availability of spectral data upon request.[4]

-

¹H NMR: The proton NMR spectrum is expected to show two aromatic signals, each corresponding to the protons at the 2- and 6-positions of the benzene ring. These signals would likely appear as complex multiplets due to coupling with the adjacent fluorine atoms. A singlet corresponding to the methyl ester protons would be observed further upfield.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule, including the carbonyl carbon of the ester, the methoxy carbon, and the six aromatic carbons. The carbons bonded to fluorine will exhibit characteristic splitting patterns.

-

FT-IR: The infrared spectrum will show characteristic absorption bands for the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C-O stretching, C-F stretching, and C-Br stretching, as well as absorptions corresponding to the aromatic ring.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (251.02 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.

Synthesis of this compound

Part 1: Synthesis of 3-bromo-4,5-difluorobenzoic Acid

The synthesis of the carboxylic acid precursor can be approached via two main strategies: electrophilic bromination of a difluorobenzoic acid derivative or a lithiation-carboxylation sequence.

Method A: Electrophilic Bromination (Analogous to the synthesis of 5-bromo-2,4-difluorobenzoic acid)

This method involves the direct bromination of 3,4-difluorobenzoic acid. The fluorine atoms are deactivating, but the carboxylic acid group is a meta-director. Therefore, bromination is expected to occur at the 5-position relative to the carboxyl group, which is the 3-position of the target molecule.

Figure 1: Proposed synthesis of 3-bromo-4,5-difluorobenzoic acid via electrophilic bromination.

Experimental Protocol (Hypothetical, based on similar reactions[5]):

-

To a solution of 3,4-difluorobenzoic acid in a suitable solvent (e.g., a halogenated solvent or concentrated sulfuric acid), add a catalytic amount of a Lewis acid such as iron(III) bromide.

-

Slowly add the brominating agent (e.g., bromine or N-bromosuccinimide) to the reaction mixture at a controlled temperature (typically 0-25 °C).

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with an appropriate aqueous solution (e.g., sodium bisulfite solution).

-

Extract the product into an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to yield the crude product.

-

Purify the crude 3-bromo-4,5-difluorobenzoic acid by recrystallization or column chromatography.

Part 2: Fischer Esterification

The synthesized 3-bromo-4,5-difluorobenzoic acid can be converted to its methyl ester via Fischer esterification, a classic acid-catalyzed reaction with an excess of methanol.

Figure 2: Fischer esterification of 3-bromo-4,5-difluorobenzoic acid.

Experimental Protocol (Based on general Fischer esterification procedures[6][7]):

-

Dissolve 3-bromo-4,5-difluorobenzoic acid in a large excess of anhydrous methanol, which serves as both the reactant and the solvent.

-

Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the solution.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

If necessary, purify the product by column chromatography on silica gel.

Applications in Drug Discovery and Organic Synthesis

The primary utility of this compound lies in its role as a versatile building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

Building Block for PROTACs

This compound is classified as a "Protein Degrader Building Block".[1] This indicates its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The aryl bromide moiety of this compound is a key functional handle for introducing the difluorinated phenyl group into a PROTAC structure, typically as part of the linker or the warhead that binds to the protein of interest.

Cross-Coupling Reactions

The carbon-bromine bond in this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the aryl bromide and an organoboron compound (e.g., a boronic acid or ester). This is a powerful method for constructing biaryl structures, which are common motifs in pharmaceuticals.

-

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the aryl bromide and an amine. It is a widely used method for the synthesis of arylamines, which are prevalent in many biologically active compounds.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the SDS for the closely related compound, Methyl 3-bromo-4-fluorobenzoate, the following precautions should be taken[8]:

-

Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Use in a well-ventilated area or a chemical fume hood.[8][9]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[8][9]

-

Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials.[8]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. If swallowed, seek medical attention.[9]

Disclaimer: The safety information provided is based on a related compound and should be used as a guide only. It is essential to consult a specific and up-to-date Safety Data Sheet for this compound before handling and to perform a thorough risk assessment.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, with significant applications in the development of new therapeutic agents, particularly in the burgeoning field of targeted protein degradation. Its trifunctional nature allows for a wide range of chemical transformations, making it a key intermediate for the construction of complex molecular architectures. As research in medicinal chemistry continues to advance, the demand for such strategically functionalized building blocks is expected to grow, further solidifying the importance of this compound in the drug discovery pipeline.

References

-

PrepChem.com. (n.d.). Synthesis of 3-Bromo-2-chloro-4,5-difluorobenzoic acid. Retrieved from [Link]

- [Author(s) of the paper on photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate]. (Year). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for RSC Advances. [Link to the source if available]

-

PubChem. (n.d.). Methyl 3-bromo-4-fluorobenzoate. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of 3-bromo-4-fluoro-benzoic acid.

- [Author(s) of "Supporting Information"]. (Year).

- Google Patents. (n.d.). Process for the preparation of 3-bromo-4-fluorobenzaldehyde.

-

Chemsrc. (2025, August 24). Methyl 4-bromo-2,6-difluorobenzoate. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.

-

CP Lab Chemicals. (n.d.). Methyl 3-bromo-4, 5-difluorobenzoate, min 97%, 1 gram. Retrieved from [Link]

- Google Patents. (n.d.). M-Bromo-benzotrifluorides.

- The Royal Society of Chemistry. (n.d.). [Title of the specific RSC publication]. [Link to the source if available]

- Google Patents. (n.d.). Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid.

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

- Google Patents. (n.d.). acetals),3-bromo- 4-fluoro-benzoic acid nitrile and its preparation.

-

ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Bromo-4-fluorobenzotrifluoride - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. EP0044002B1 - Process for preparing 3-bromo-4-fluorobenzaldehyde (-acetals),3-bromo- 4-fluoro-benzoic acid nitrile and its preparation - Google Patents [patents.google.com]

- 3. usbio.net [usbio.net]

- 4. 1244642-70-3|this compound|BLD Pharm [bldpharm.com]

- 5. CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid - Google Patents [patents.google.com]

- 6. One moment, please... [operachem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.fr [fishersci.fr]

An In-Depth Technical Guide to Methyl 3-bromo-4,5-difluorobenzoate for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-4,5-difluorobenzoate is a halogenated aromatic ester of significant interest in the fields of medicinal chemistry and materials science. Its strategic placement of bromine and fluorine atoms on the benzene ring makes it a versatile synthetic building block, particularly in the construction of complex molecular architectures for pharmaceutical and agrochemical applications. The presence of the chemically reactive bromine atom allows for a variety of cross-coupling reactions, while the fluorine atoms can significantly influence the compound's metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the physical properties of this compound, detailed experimental protocols for its characterization, and insights into its applications, particularly as a building block for Protein Degrader technologies like PROTACs (Proteolysis Targeting Chimeras).

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a compound is fundamental for its effective use in research and development. The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 1244642-70-3 | [1][2][3] |

| Molecular Formula | C₈H₅BrF₂O₂ | [1][2] |

| Molecular Weight | 251.02 g/mol | [1][2] |

| Purity | ≥97% | [1] |

| Predicted Boiling Point | 254.2 ± 40.0 °C | |

| Storage Temperature | Room Temperature; some suppliers recommend -20°C for long-term storage. | [1][2] |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of a chemical compound. While specific spectra for this compound were not directly available in the initial search, several chemical suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request.[4] For illustrative purposes, the expected spectral characteristics are discussed below based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy of this compound is expected to show distinct signals for the aromatic protons and the methyl ester protons. The fluorine atoms will cause splitting of the adjacent proton signals, providing valuable structural information.

Infrared (IR) Spectroscopy

The IR spectrum will likely exhibit characteristic absorption bands for the C=O stretching of the ester group, C-F stretching, and C-Br stretching, as well as aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), which is a key feature for identifying brominated compounds.

Experimental Protocol: Melting Point Determination

The determination of a sharp melting point is a primary indicator of a compound's purity. The following is a generalized, self-validating protocol for determining the melting point of a solid organic compound like this compound.

Objective: To determine the melting point range of a solid sample of this compound.

Materials:

-

This compound sample

-

Melting point apparatus (e.g., Thomas-Hoover or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for finely grinding the sample)

Methodology:

-

Sample Preparation:

-

Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystalline sample in a mortar and pestle.

-

Carefully pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

-

Apparatus Setup:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Set the initial temperature of the apparatus to about 20°C below the expected melting point (if a literature value is available) or start with a rapid heating rate to get an approximate melting range.

-

-

Melting Point Determination:

-

Begin heating the sample. For a precise measurement, the heating rate should be slow, approximately 1-2°C per minute, as the temperature approaches the melting point.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue to heat slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

-

Validation and Repetition:

-

A pure compound should have a sharp melting range of 1-2°C. A broad melting range may indicate the presence of impurities.

-

To ensure accuracy, repeat the measurement with a fresh sample in a new capillary tube.

-

Caption: Workflow for Melting Point Determination.

Applications in Drug Discovery and Development

This compound is designated as a "Protein Degrader Building Block," indicating its utility in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The structure of this compound is well-suited for this application. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to a linker. The bromine atom provides a handle for introducing the E3 ligase-binding moiety or for further molecular elaboration through reactions such as Suzuki or Sonogashira coupling. The difluoro substitution pattern can enhance the binding affinity and pharmacokinetic properties of the final PROTAC molecule.

Caption: Synthetic utility in PROTAC development.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the SDS for structurally similar compounds like Methyl 3-bromo-4-fluorobenzoate, the following hazards should be considered[5]:

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Handling Precautions:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable building block for synthetic and medicinal chemists. Its unique combination of functional groups provides a versatile platform for the construction of complex molecules with potential therapeutic applications, particularly in the rapidly evolving field of targeted protein degradation. While a comprehensive set of experimentally determined physical properties is not yet fully documented in publicly available literature, this guide provides the foundational knowledge necessary for its safe handling and effective use in a research setting. Further characterization of this compound will undoubtedly expand its applications and contribute to advancements in drug discovery and materials science.

References

-

CP Lab Chemicals. Methyl 3-bromo-4, 5-difluorobenzoate, min 97%, 1 gram. [Link]

-

BOJNSCI. This compound. [Link]

-

PubChem. Methyl 3-bromo-4-fluorobenzoate. [Link]

-

ResearchGate. Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-difluorophenyl)diazenyl) Benzoate. [Link]

-

Nature Communications. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. [Link]

-

ChemRxiv. PROTACs, METTL3, METTL14, CRBN, degradation, m6A-RNA, AML, prostate cancer. [Link]

-

DiVA portal. Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NUDT5. [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-bromo-4,5-difluorobenzoate

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of contemporary drug development and materials science, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to the modern researcher, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for its ability to provide unparalleled insight into molecular structure in solution. This guide offers a detailed exploration of the ¹H NMR spectrum of Methyl 3-bromo-4,5-difluorobenzoate, a halogenated aromatic compound with potential applications as a synthetic building block. Our focus extends beyond a mere presentation of spectral data; we delve into the causal relationships between the molecular structure and the observed NMR parameters, providing a framework for the interpretation of spectra of similarly complex molecules.

Molecular Structure and Its Influence on the ¹H NMR Spectrum

This compound possesses a unique substitution pattern on the benzene ring that dictates the appearance of its ¹H NMR spectrum. The molecule features a methyl ester group, a bromine atom, and two fluorine atoms, which collectively influence the electronic environment of the two aromatic protons.

Molecular Structure of this compound

Caption: Structure of this compound.

The key features influencing the ¹H NMR spectrum are:

-

Two Aromatic Protons: The benzene ring has two remaining protons at positions 2 and 6. Due to the asymmetrical substitution pattern, these protons are chemically non-equivalent and will appear as distinct signals.

-

Electron-Withdrawing Groups: The methyl ester (-COOCH₃), bromine (-Br), and fluorine (-F) atoms are all electron-withdrawing. This general deshielding effect will shift the aromatic proton signals downfield, typically in the range of 7.0-8.5 ppm.[1][2]

-

Methyl Ester Protons: The three protons of the methyl group (-OCH₃) are equivalent and will appear as a single, sharp signal (a singlet), as there are no adjacent protons to cause splitting. Its chemical shift is expected in the 3.5-4.0 ppm region.

-

Spin-Spin Coupling: The two aromatic protons will exhibit coupling to each other. Furthermore, they will experience through-bond coupling to the adjacent fluorine atoms (¹H-¹⁹F coupling). This will result in complex splitting patterns for the aromatic signals.

Predicted ¹H NMR Spectrum: A Detailed Analysis

While an experimental spectrum is the gold standard, a robust prediction based on established principles of NMR spectroscopy provides a powerful tool for structural verification.

Chemical Shifts (δ)

-

Aromatic Protons (H-2 and H-6): The proton at position 2 (H-2) is flanked by the bromine atom and the methyl ester group. The proton at position 6 (H-6) is adjacent to a fluorine atom. The precise chemical shifts are influenced by the additive effects of these substituents. Both protons are expected to be significantly downfield due to the cumulative electron-withdrawing nature of the substituents. We can predict H-2 to be more deshielded (further downfield) than H-6 due to the proximity of the strongly anisotropic carbonyl group of the ester.

-

Methyl Protons (-OCH₃): The methyl protons are attached to an oxygen atom, which is deshielding. A typical chemical shift for a methyl ester is around 3.9 ppm.

Integration

The relative areas under each signal will correspond to the number of protons giving rise to that signal.

-

Aromatic Region: Each of the two aromatic signals will integrate to 1 proton.

-

Methyl Signal: The singlet from the methyl ester will integrate to 3 protons.

Multiplicity and Coupling Constants (J)

The splitting pattern of the signals is a rich source of structural information.

-

Methyl Protons (-OCH₃): This signal will be a singlet (s) as there are no adjacent protons.

-

Aromatic Protons (H-2 and H-6): The splitting of these signals will be complex due to multiple coupling interactions:

-

³J(H-H) Coupling: The two aromatic protons are meta to each other, which would typically result in a small coupling constant (³JHH ≈ 2-3 Hz).

-

¹H-¹⁹F Coupling: Fluorine has a nuclear spin of I = 1/2, and therefore couples to protons. The magnitude of the coupling constant depends on the number of bonds separating the nuclei.

-

³J(H-F) Coupling: H-6 is ortho to the fluorine at position 5, leading to a significant ³JHF of approximately 6-10 Hz.

-

⁴J(H-F) Coupling: H-2 is meta to the fluorine at position 4, resulting in a smaller ⁴JHF of roughly 2-4 Hz. H-6 is also meta to the fluorine at position 4, with a similar expected coupling constant.

-

⁵J(H-F) Coupling: H-2 is para to the fluorine at position 5, which may result in a very small, often unresolved, ⁵JHF.

-

-

Taking these couplings into account, we can predict the multiplicity of the aromatic signals:

-

H-6 Signal: This proton will be split by H-2 (³JHH) and the fluorine at C-5 (³JHF) and the fluorine at C-4 (⁴JHF). This will likely appear as a doublet of doublets of doublets (ddd) or a more complex multiplet if some coupling constants are similar.

-

H-2 Signal: This proton will be split by H-6 (³JHH) and the fluorine at C-4 (⁴JHF). This will likely appear as a doublet of doublets (dd) .

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| -OCH₃ | ~ 3.9 | Singlet (s) | - | 3H |

| H-6 | ~ 7.5 - 7.8 | Doublet of doublets of doublets (ddd) | ³J(H-H) ≈ 2-3, ³J(H-F) ≈ 6-10, ⁴J(H-F) ≈ 2-4 | 1H |

| H-2 | ~ 7.9 - 8.2 | Doublet of doublets (dd) | ³J(H-H) ≈ 2-3, ⁴J(H-F) ≈ 2-4 | 1H |

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-25 mg of this compound into a clean, dry vial.[3][4][5][6][7]

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. Other potential solvents include acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[4] Gently swirl or vortex the vial to ensure complete dissolution.

-

Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3][5]

-

Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, the residual proton signal of the deuterated solvent can often be used for calibration (e.g., CDCl₃ at 7.26 ppm).[4]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.

Workflow for NMR Sample Preparation

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. 1-Bromo-3,5-difluorobenzene(461-96-1) 1H NMR spectrum [chemicalbook.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. [PDF] Computational and experimental evidence of through-space NMR spectroscopic J coupling of hydrogen atoms. | Semantic Scholar [semanticscholar.org]

- 5. Computational and experimental evidence of through-space NMR spectroscopic J coupling of hydrogen atoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dihydrogen contacts observed by through-space indirect NMR coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

Methyl 3-bromo-4,5-difluorobenzoate safety data sheet (SDS)

An In-Depth Technical Guide to the Safe Handling of Methyl 3-bromo-4,5-difluorobenzoate

Compound Profile: this compound

This compound is a fluorinated building block commonly utilized in medicinal chemistry and materials science for the synthesis of more complex molecules. Its trifunctional nature—featuring a bromo group, two fluoro groups, and a methyl ester on an aromatic ring—makes it a versatile reagent for creating targeted molecular architectures. However, this reactivity profile necessitates a thorough understanding of its associated hazards to ensure safe handling in a research and development setting.

This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for this compound, grounded in authoritative safety data.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1244642-70-3[1][2][3] |

| Molecular Formula | C₈H₅BrF₂O₂[2][3] |

| Molecular Weight | 251.03 g/mol [2] |

Chapter 1: Core Hazard Assessment

The primary hazards associated with this compound are related to its irritant properties. According to the Globally Harmonized System (GHS), it is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] This profile dictates the stringent need for appropriate personal protective equipment (PPE) and controlled handling environments.

GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1] |

The "Warning" signal word is associated with these classifications.[1]

Caption: GHS Hazard Profile for this compound.

Chapter 2: Exposure Prevention and Control

Proactive measures are critical to mitigate the risks of irritation. A multi-layered approach combining engineering controls and personal protective equipment is essential.

Engineering Controls

The primary engineering control for handling this compound, especially when dealing with the solid powder form, is a certified chemical fume hood.[4] This prevents the inhalation of dust and aerosols, directly addressing the H335 respiratory hazard. The fume hood also provides a contained space in the event of an accidental spill.

Personal Protective Equipment (PPE)

Given the skin and eye irritant nature of the compound, appropriate PPE is mandatory. The choice of PPE is not merely a checklist but a critical system to prevent exposure.

-

Eye Protection: Chemical safety goggles are required.[4] Standard safety glasses do not provide a sufficient seal to protect against fine dust or splashes. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

-

Hand Protection: Chemical-resistant gloves are essential.[4] Nitrile gloves are a common and effective choice for incidental contact. It is crucial to inspect gloves for any tears or punctures before use and to practice proper glove removal techniques to avoid contaminating the skin.

-

Skin and Body Protection: A standard laboratory coat should be worn and kept fully buttoned.[4] This prevents the compound from settling on personal clothing.

-

Respiratory Protection: While a fume hood is the primary control, if work must be done outside of a hood where dust could be generated, a NIOSH/MSHA-approved respirator may be necessary.[5]

Caption: Workflow for selecting and using appropriate PPE.

Chapter 3: Standard Operating Procedures for Safe Handling

Adherence to a strict protocol minimizes the risk of exposure and ensures experimental integrity.

Protocol for Weighing and Preparing Solutions

-

Preparation: Don all required PPE (safety goggles, nitrile gloves, lab coat). Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

-

Staging: Place all necessary equipment (spatula, weigh paper/boat, beaker, solvent) inside the fume hood before introducing the chemical.

-

Handling: Carefully open the container of this compound inside the hood. Use a clean spatula to transfer the desired amount of the solid to the weigh paper. Avoid any actions that could generate dust.

-

Closure: Securely close the main container.[6]

-

Dissolution: Carefully add the solid to the solvent in the beaker. Swirl gently to dissolve.

-

Cleanup: Dispose of the used weigh paper in a designated solid waste container within the fume hood. Wipe down the spatula and any affected surfaces with an appropriate solvent-dampened cloth.

-

Post-Handling: After completing the task, remove gloves and wash hands thoroughly with soap and water.[6]

Chapter 4: Emergency Response Protocols

In the event of an accidental exposure or spill, a rapid and correct response is crucial.

First-Aid Measures

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally.[6] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[6]

-

Skin Contact: Take off all contaminated clothing immediately.[7] Wash the affected skin area with plenty of soap and water.[7] If skin irritation occurs, seek medical advice.[7]

-

Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[6] If the person feels unwell, call a poison center or doctor.[8]

-

Ingestion: Rinse the mouth with water.[9] Do not induce vomiting.[9] Seek medical attention.[6]

Accidental Release Measures

For a minor spill within a fume hood:

-

Containment: Ensure the fume hood continues to operate.

-

Cleanup: Gently sweep up the solid material, avoiding dust generation.[6] Place the material into a sealed, labeled container for disposal.

-

Decontamination: Clean the spill area with a cloth dampened with a suitable solvent, followed by soap and water.

-

Disposal: Dispose of all cleanup materials as hazardous waste.

For a larger spill, or any spill outside of a fume hood, evacuate the immediate area and follow institutional emergency procedures.

Chapter 5: Storage and Stability

Proper storage is vital for maintaining the chemical's integrity and preventing hazardous situations.

-

Conditions: Store in a cool, dry, and well-ventilated area.[6]

-

Containers: Keep the container tightly closed and securely sealed in its original packaging.[6]

-

Incompatibilities: Avoid strong oxidizing agents.[7]

-

Stability: The compound is stable under normal, recommended storage conditions.[7] Hazardous decomposition products under fire conditions can include carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.[7]

Chapter 6: Technical Data Summary

| Property | Value | Source |

| Appearance | White to orange to green powder or lump | TCI Chemicals |

| Purity | Typically ≥97% | Various Suppliers |

| Storage Temperature | Room temperature or -20°C | United States Biological[2] |

Chapter 7: Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Procedure: Dispose of the chemical and its container in accordance with local, regional, and national regulations at an authorized hazardous waste collection point.[6] Do not dispose of it via standard drains or trash.

-

Contaminated Materials: All materials used in cleanup (e.g., gloves, wipes, weigh paper) must also be disposed of as hazardous waste.

This guide is intended for use by trained professionals and should supplement, not replace, a thorough review of the specific Safety Data Sheet (SDS) provided by the manufacturer and adherence to all institutional safety protocols.

References

- 1. This compound | 1244642-70-3 [amp.chemicalbook.com]

- 2. usbio.net [usbio.net]

- 3. calpaclab.com [calpaclab.com]

- 4. Methyl 4-bromo-2,6-difluorobenzoate | CAS#:773134-11-5 | Chemsrc [chemsrc.com]

- 5. fishersci.com [fishersci.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

Introduction: Navigating the Nuances of a Key Synthetic Building Block

An In-Depth Technical Guide to the Handling and Storage of Methyl 3-bromo-4,5-difluorobenzoate

This compound is a halogenated aromatic ester that serves as a crucial building block in modern medicinal chemistry and materials science. Its utility is particularly noted in the synthesis of complex molecules, including novel protein degraders[1]. The presence of bromine and fluorine atoms on the benzene ring imparts unique electronic properties and provides synthetic handles for diverse cross-coupling reactions. However, these same features necessitate a rigorous and well-understood protocol for its handling and storage. The integrity of research and the safety of laboratory personnel depend on preserving the compound's purity and preventing inadvertent exposure.

This guide, written from the perspective of a senior application scientist, moves beyond generic safety data to provide a framework of causal logic. We will explore not just what to do, but why specific procedures are critical for maintaining the stability of this compound and ensuring a safe, controlled laboratory environment.

Section 1: Compound Profile and Hazard Identification

A foundational understanding of a compound's physical and chemical properties is the first step in developing safe and effective handling protocols. While this molecule is not combustible, its reactivity and potential as an irritant demand respect.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound. This data is essential for calculating molar equivalents, understanding its physical state, and anticipating its behavior in various solvents.

| Property | Value | Source |

| CAS Number | 1244642-70-3 | [1][2] |

| Molecular Formula | C₈H₅BrF₂O₂ | [1][2] |

| Molecular Weight | 251.02 g/mol | [1][2] |

| Purity | ≥97% | [1] |

| Physical Form | Solid (Typical) |

Hazard Assessment and GHS Classification

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally published, data from structurally similar compounds, such as Methyl 3-bromo-4-fluorobenzoate, provides a strong basis for hazard assessment. The primary hazards are associated with irritation and potential acute toxicity.[3][4]

It is imperative to consult the specific SDS provided by the supplier before any work begins.

Based on analogous compounds, the anticipated GHS classifications are:

-

H302: Harmful if swallowed. [3]

These classifications necessitate the stringent handling protocols detailed in the following sections. The mechanism of irritation is likely due to the reactivity of the halogenated aromatic ring with biological macromolecules upon exposure.

Section 2: Safe Handling Protocols

The following protocols are designed as a self-validating system. Adherence to these engineering controls, personal protective equipment standards, and procedural steps inherently minimizes risk.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound, especially when handled as a powder or in volatile organic solvents, is a certified chemical fume hood.[6] This is non-negotiable. The fume hood serves two purposes: it protects the user from inhaling airborne particles or vapors and prevents the contamination of the laboratory environment. Ensure the sash is kept at the lowest practical height during all manipulations.[6]

Personal Protective Equipment (PPE)

Proper PPE is crucial to prevent dermal, ocular, and respiratory exposure.

| PPE Category | Specification | Rationale |

| Hand Protection | Nitrile gloves (ensure appropriate thickness and check for breakthrough times with specific solvents used). | Prevents direct skin contact and irritation.[4][5][6] |

| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or, preferably, chemical splash goggles. | Protects against accidental splashes of solutions or contact with airborne powder, preventing serious eye irritation.[4][5] |

| Body Protection | A flame-retardant lab coat, fully buttoned. | Protects skin and personal clothing from contamination. |

| Respiratory | Not typically required when used within a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary. | The fume hood provides primary respiratory protection.[6] |

Experimental Workflow: A Step-by-Step Guide

This protocol outlines the standard procedure for weighing and preparing a solution of this compound.

-

Preparation: Before bringing the compound into the workspace, ensure the chemical fume hood is operational and the work surface is decontaminated and free of clutter. Place a calibrated analytical balance, weighing paper, spatula, and necessary glassware within the hood.

-

Equilibration: If the compound is stored at -20°C, allow the sealed container to equilibrate to room temperature before opening. This critical step prevents atmospheric moisture from condensing on the cold solid, which could lead to hydrolysis of the ester group over time.

-

Weighing and Dispensing: Inside the fume hood, carefully open the container. Using a clean spatula, weigh the desired amount of the solid onto weighing paper. Avoid generating dust.

-

Transfer: Carefully transfer the weighed solid into the reaction or storage vessel.

-

Cleanup: Immediately clean the spatula and any contaminated surfaces. Securely close the primary container, wrapping the cap with paraffin film to ensure a tight seal before returning it to storage.

-

Waste Segregation: Dispose of all contaminated weighing paper, gloves, and wipes in a designated, clearly labeled "Halogenated Organic Waste" container.[6] This is crucial for proper environmental disposal and prevents dangerous reactions that can occur when halogenated waste is mixed with other waste streams.[6]

Section 3: Storage and Stability Management

The long-term integrity of this compound is contingent on proper storage. The primary degradation pathways of concern are hydrolysis of the methyl ester and potential photodecomposition.

Storage Conditions: An Evidence-Based Recommendation

There is conflicting information from suppliers regarding the optimal storage temperature, with some recommending room temperature[1] and others -20°C[2]. This discrepancy often arises from differing definitions of long-term versus short-term storage.

-

Long-Term Storage (> 1 month): For archival purposes, storage at -20°C in a tightly sealed container is the authoritative recommendation. The cold temperature significantly slows the rate of any potential degradation reactions. The container should be flushed with an inert gas like argon or nitrogen before sealing to displace moisture and oxygen.

-

Short-Term Storage / In-Use Stock: For material that is frequently accessed, storage at room temperature (20-25°C) is acceptable, provided the container is well-sealed and stored in a dark, dry location such as a desiccator or a dedicated cabinet.[1]

Chemical Incompatibility

To prevent dangerous reactions, this compound should be segregated from incompatible chemical classes. Halogenated compounds must be stored separately from strong oxidizing agents, strong bases, and reactive metals.[7][8][9]

| Incompatible Class | Examples | Rationale for Segregation |

| Strong Oxidizing Agents | Nitric acid, Peroxides, Permanganates | Can lead to vigorous or violent reactions.[7] |

| Strong Bases | Sodium hydroxide, Potassium tert-butoxide | Can promote rapid hydrolysis of the ester group, potentially in an exothermic reaction. |

| Reactive Metals | Alkali metals (Sodium, Potassium), Aluminum powder | Risk of violent reaction with halogenated compounds.[7] |

Section 4: Waste Disposal

Proper disposal is a critical component of the chemical lifecycle, essential for both safety and environmental protection.

-

Segregation is Key: All waste streams containing this compound or other halogenated compounds must be collected in a dedicated "Halogenated Organic Waste" container.[6]

-

Labeling: The waste container must be clearly and accurately labeled with its contents.

-

Container Integrity: Use a chemically-resistant container with a secure, vapor-tight lid.

-

Institutional Procedures: Follow all institutional and local regulations for hazardous waste pickup and disposal. Never pour chemical waste down the drain.[6]

Conclusion

The effective and safe use of this compound in a research setting is not a matter of chance, but a direct result of a deliberate and informed approach. By understanding its chemical nature, anticipating its hazards, and implementing the robust handling and storage protocols outlined in this guide, researchers can protect themselves, their colleagues, and the integrity of their scientific work. The principles of containment, segregation, and meticulous procedure are the cornerstones of responsible chemical stewardship.

References

-

PubChem. Methyl 3-bromo-4-fluorobenzoate | C8H6BrFO2 | CID 7018022. Available from: [Link]

-

Schlömann M, et al. Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. PubMed. Available from: [Link]

-

Schreiber A, et al. Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. PubMed. Available from: [Link]

-

Schreiber A, et al. Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Applied and Environmental Microbiology. Available from: [Link]

-

Eawag-BBD. 3-Fluorobenzoate Degradation Pathway. Available from: [Link]

-

Hidaka H, et al. Photoassisted defluorination of fluorinated substrates and pharmaceuticals by a wide bandgap metal oxide in aqueous media. ResearchGate. Available from: [Link]

-

CP Lab Chemicals. Methyl 3-bromo-4, 5-difluorobenzoate, min 97%, 1 gram. Available from: [Link]

-

NY.Gov. Chemical Storage and Handling Recommendations. Available from: [Link]

-

University of Colorado Colorado Springs. Handling and Storage of Hazardous Materials. Available from: [Link]

-

University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. Available from: [Link]

-

University of Toronto Scarborough. Chemical Handling and Storage Section 6. Available from: [Link]

-

Gardinier, J. R., et al. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Available from: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. usbio.net [usbio.net]

- 3. Methyl 3-bromo-4-fluorobenzoate | C8H6BrFO2 | CID 7018022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. extapps.dec.ny.gov [extapps.dec.ny.gov]

- 8. dess.uccs.edu [dess.uccs.edu]

- 9. nottingham.ac.uk [nottingham.ac.uk]

Methyl 3-bromo-4,5-difluorobenzoate: A Guide to Commercial Sourcing and Quality Verification

An In-depth Technical Guide for Researchers and Scientists

Introduction: The Strategic Importance of a Key Building Block

In the landscape of modern medicinal chemistry and drug development, the precise architecture of molecular building blocks is paramount. Methyl 3-bromo-4,5-difluorobenzoate (CAS No. 1244642-70-3) has emerged as a critical reagent, particularly valued for its utility in constructing complex molecular frameworks.[1] Its trifunctional nature—featuring a methyl ester, a bromine atom, and a difluorinated phenyl ring—offers a versatile platform for a variety of synthetic transformations. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on identifying reliable commercial suppliers, establishing robust quality control protocols, and ensuring the safe handling of this essential compound. Its classification as a building block for protein degraders highlights its relevance in cutting-edge therapeutic research.[1]

Core Chemical and Physical Properties

A foundational understanding of the compound's properties is the first step in successful sourcing. All procured material should be verified against these specifications, typically provided in the supplier's Certificate of Analysis (CoA).

| Property | Value | Source(s) |

| CAS Number | 1244642-70-3 | [1][2] |

| Molecular Formula | C₈H₅BrF₂O₂ | [1][2] |

| Molecular Weight | 251.02 g/mol | [1][2] |

| Typical Purity | ≥97% | [1] |

| Physical Form | Solid | [3] |

| Storage | Room Temperature or -20°C | [1][2][3] |